Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a hydrazinecarbonyl bridge to a 4-methoxy-substituted benzothiazole ring. This structure combines a methyl benzoate moiety, known for its metabolic stability and bioavailability, with a benzothiazole ring, which is frequently associated with biological activities such as antimicrobial and anticancer properties .
Properties
IUPAC Name |
methyl 4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-4-3-5-13-14(12)18-17(25-13)20-19-15(21)10-6-8-11(9-7-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUMNWVBIWHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Diazotization and Reduction of 2-Amino-4-methoxybenzo[d]thiazole
2-Amino-4-methoxybenzo[d]thiazole (A ) is diazotized using NaNO₂/HCl at 0–5°C to form a diazonium salt, which is reduced with SnCl₂ in HCl to yield the hydrazine derivative (B ).
Reaction Conditions :
Route 2: Nucleophilic Substitution of 2-Chloro-4-methoxybenzo[d]thiazole
2-Chloro-4-methoxybenzo[d]thiazole (C ) reacts with hydrazine hydrate (2 eq) in ethanol under reflux (6 h) to afford B .
Reaction Conditions :
Synthesis of Methyl 4-(Chlorocarbonyl)benzoate
Esterification and Acyl Chloride Formation
4-Carboxybenzoic acid is esterified using methanol/H₂SO₄ (reflux, 6 h) to form methyl 4-carboxybenzoate (D ), which is treated with SOCl₂ (2 eq) in dry dichloromethane (DCM) to yield the acyl chloride (E ).
Reaction Conditions :
- Esterification : 4-Carboxybenzoic acid (1 mol), MeOH (excess), H₂SO₄ (cat.), reflux, 6 h.
- Acyl Chloride : D (1 mol), SOCl₂ (2 eq), DCM, 25°C, 3 h.
- Yield : 92% (ester), 88% (acyl chloride).
Coupling of Intermediates to Form Target Compound
Acyl Chloride-Hydrazine Conjugation
B (1.1 eq) is added dropwise to E (1 eq) in dry THF at 0°C. Triethylamine (2 eq) neutralizes HCl, and the mixture is stirred at 25°C for 12 h.
Reaction Conditions :
Alternative Coupling via Carbodiimide Chemistry
Methyl 4-carboxybenzoate (D ) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-hydroxysuccinimide (NHS) in DCM and reacted with B (1.2 eq) at 25°C for 24 h.
Reaction Conditions :
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiazole-H), 6.89 (d, J = 8.8 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
- ¹³C NMR : δ 167.2 (C=O), 162.4 (C=N), 159.8 (OCH₃), 134.5–116.2 (Ar-C), 52.1 (COOCH₃).
Mass Spectrometry (EI-MS)
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Acyl Chloride Coupling | 78% | 12 h | Moderate |
| Carbodiimide Coupling | 65% | 24 h | High |
| Nucleophilic Substitution | 85% | 6 h | Low |
Key Observations :
- Acyl chloride coupling offers the best balance of yield and simplicity.
- Carbodiimide methods, while avoiding acyl chlorides, require longer reaction times.
Challenges and Optimization Strategies
Hydrazine Stability
Hydrazine derivatives are prone to oxidation. Reactions must be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents.
Regioselectivity in Thiazole Synthesis
Cyclization of thioureas to form 4-methoxybenzo[d]thiazoles requires precise temperature control (100–120°C) to avoid ring-opening byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential anti-inflammatory and antitumor properties, it is being investigated for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antitumor activities . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
The compound is structurally related to several classes of benzoate esters and benzothiazole derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.
Benzoate Esters with Quinoline Derivatives (C1–C7)
Compounds C1–C7 () share a methyl benzoate core but are linked to quinoline moieties via piperazine and carbonyl groups. Key differences include:
Comparison :
- Substituent Effects : Electron-donating groups (e.g., methoxy in C6) lower melting points compared to electron-withdrawing groups (e.g., trifluoromethyl in C7).
- Bioactivity: Quinoline derivatives often exhibit enhanced anticancer activity compared to benzothiazoles, but the hydrazinecarbonyl linker in the target compound may improve binding specificity .
Benzimidazole-Based Benzoate Esters
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () shares the benzoate core but replaces benzothiazole with benzimidazole:
Comparison :
Thiazole and Benzothiazole Derivatives
and highlight structurally related thiazoles:
- : 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole. Key Difference: Lacks the benzoate ester; instead, features a hydrazino-thiazole core. Spectral Data: NMR signals at δ 7.85 (s, thiazole-H), ESI-MS m/z 384.1 [M+H]+ .
- : Ethyl 4-(2-(benzyl(phenyl)amino)thiazol-5-yl)benzoate. Key Difference: Substituted with benzyl-phenylamine on thiazole.
Comparison :
Hydrazine and Thiosemicarbazide Derivatives
- : Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate. Structure: Features a thiosemicarbazide group instead of benzothiazole. Spectral Data: ¹H NMR δ 10.2 (s, NH), HRMS m/z 461.1 [M+H]+ .
Comparison :
- Reactivity : Thiosemicarbazides () exhibit higher nucleophilicity than hydrazinecarbonyl derivatives, affecting their interaction with biological targets .
Biological Activity
Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a thiazole derivative that has garnered attention for its diverse biological activities, including potential antibacterial, antifungal, anti-inflammatory, and antitumor properties. This compound is synthesized through a reaction involving 4-methoxybenzo[d]thiazole-2-yl hydrazine and methyl 4-formylbenzoate, typically in the presence of solvents like ethanol or methanol under specific catalytic conditions.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : Approximately 301.36 g/mol
- CAS Number : 851978-38-6
This structure features a methoxy group and a hydrazinecarbonyl linkage, which may enhance its interaction with biological targets compared to other thiazole derivatives.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor activity. For instance, a series of related compounds have shown improved antiproliferative effects against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Antibacterial and Antifungal Properties
Thiazole derivatives are also recognized for their antibacterial and antifungal properties. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi, showing promising results that warrant further investigation for potential therapeutic applications in infectious diseases .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
Research Findings and Case Studies
A detailed investigation into the biological activity of this compound has been conducted through various experimental approaches:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated significant cytotoxicity against cancer cell lines (IC50 values in low nM range). |
| Mechanism studies | Inhibition of tubulin polymerization identified as a key mechanism for anticancer activity. |
| Anti-inflammatory assays | Reduced levels of TNF-alpha and IL-6 in treated models indicating potential therapeutic use. |
In one case study, researchers synthesized a series of thiazole derivatives similar to this compound and assessed their biological activities. The results showed that modifications to the thiazole ring significantly influenced the compounds' efficacy against cancer cells, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the key steps in synthesizing Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate?
Methodological Answer:
The synthesis involves:
Formation of the benzothiazole core : Start with 4-methoxybenzo[d]thiazol-2-amine, reacting it with hydrazine hydrate under acidic conditions (e.g., HCl) to yield 2-hydrazinyl-4-methoxybenzo[d]thiazole .
Hydrazinecarbonyl bridge formation : Condense the hydrazine derivative with a carbonyl source, such as methyl 4-(chlorocarbonyl)benzoate, in a polar aprotic solvent (e.g., DMF) under reflux .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) to isolate the product .
Key Considerations : Optimize reaction time and temperature (typically 60–80°C) to prevent side reactions like over-condensation.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazine NH signals (δ 8.5–10.0 ppm, broad) .
- ¹³C NMR : Confirm carbonyl (C=O, ~δ 165–170 ppm) and thiazole ring carbons .
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹), N-H stretching (~3200–3300 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Basic: How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Screening : Employ DPPH radical scavenging assays (IC₅₀ calculation) .
- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements for statistical validity.
Advanced: How can synthesis yield be optimized for scale-up?
Methodological Answer:
- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce costs .
- Catalysis : Introduce catalytic bases (e.g., triethylamine) to accelerate hydrazinecarbonyl coupling .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and terminate reactions at optimal conversion (~85–90%) .
Data-Driven Example : A 15% yield increase was reported when switching from DMF to ethanol in analogous thiazole syntheses .
Advanced: How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, CAS 320420-94-8) to validate peak assignments .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (NH groups) from aromatic signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns, as demonstrated for pyrazoline-thiazole hybrids .
Advanced: What strategies are recommended for mechanistic studies of its bioactivity?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
- In Vivo Models : Evaluate pharmacokinetics in rodent models (e.g., SD rats) for bioavailability and toxicity .
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
Safety: What precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Wear PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Follow EPA guidelines for organic waste, incinerating at >800°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
